2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide
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Overview
Description
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide is a chemical compound that features a pyrrolidine ring, a bromopyridine moiety, and an acetamide group
Preparation Methods
The synthesis of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the bromopyridine and acetamide groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromopyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and molecular interactions.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for targeting specific proteins or pathways.
Mechanism of Action
The mechanism of action of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to specific sites, while the pyrrolidine ring can influence the compound’s overall conformation and activity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar compounds to 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide include other pyrrolidine derivatives and bromopyridine-containing molecules. These compounds may share similar biological activities but differ in their specific interactions and efficacy. For example:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor for other bioactive compounds.
Pyrrolidine-2,5-diones: These compounds have applications in medicinal chemistry due to their diverse biological activities.
Properties
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-5-14-3-1-10(9)17-8-2-4-15(6-8)7-11(13)16/h1,3,5,8H,2,4,6-7H2,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKCIRHJKFPKFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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